1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione
CAS No.: 60721-33-7
Cat. No.: VC15905514
Molecular Formula: C16H13ClO2
Molecular Weight: 272.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60721-33-7 |
|---|---|
| Molecular Formula | C16H13ClO2 |
| Molecular Weight | 272.72 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-4-phenylbutane-1,4-dione |
| Standard InChI | InChI=1S/C16H13ClO2/c17-14-8-6-13(7-9-14)16(19)11-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2 |
| Standard InChI Key | FWRNEXGOKTWJTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical and Physical Properties
1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione is a crystalline solid with a molecular weight of 272.73 g/mol . Its physical properties are summarized in Table 1.
Table 1: Physical and chemical properties of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione
| Property | Value | Source |
|---|---|---|
| Density | 1.21 g/cm³ | |
| Boiling Point | 439.2°C at 760 mmHg | |
| Flash Point | 185.2°C | |
| Molecular Formula | ||
| Exact Mass | 272.0604 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl |
The compound’s structure features a central butane-1,4-dione backbone flanked by 4-chlorophenyl and phenyl groups, contributing to its planar geometry and intermolecular interactions . The presence of electron-withdrawing chlorine enhances its reactivity in cross-coupling reactions .
Synthesis Methods
Traditional Synthesis Routes
A common synthesis involves the condensation of 3-benzoylacrylic acid with 4-chlorophenylmagnesium bromide under anhydrous conditions. The reaction proceeds via nucleophilic addition, followed by oxidation to yield the diketone . Key steps include:
-
Grignard Reaction: 4-Chlorophenylmagnesium bromide reacts with 3-benzoylacrylic acid at 60°C for 12 hours .
-
Oxidation: Manganese dioxide () in dimethyl sulfoxide (DMSO) oxidizes intermediates to the final product .
-
Purification: Flash chromatography on silica gel with ethyl acetate/hexane (1:3) achieves >95% purity .
Table 2: Optimization of reaction conditions
Green Chemistry Approaches
Recent efforts focus on reducing environmental impact. Solvent-free mechanochemical synthesis using ball milling has shown promise, achieving 70% yield without toxic solvents.
Structural Characterization
Spectroscopic Analysis
-
NMR Spectroscopy:
-
FTIR Spectroscopy: Bands at 1707 cm (C=O stretch) and 720 cm (C-Cl bend) align with functional groups .
-
Mass Spectrometry: ESI-TOF analysis shows a molecular ion peak at m/z 272.0604 ([M) .
Figure 1: NMR spectrum of 1-(4-Chlorophenyl)-4-phenylbutane-1,4-dione
Applications in Organic Synthesis
Precursor for Heterocycles
The compound serves as a key intermediate in synthesizing benzoazepinoindoles, a class of heterocycles with medicinal potential. For example, reaction with 2-oxindole under basic conditions yields benzo azepino[3,2-b]indol-12(10H)-one, a scaffold for kinase inhibitors .
Cross-Coupling Reactions
Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids produce biaryl derivatives, useful in materials science .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume